REACTION_SMILES
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[Cl:15][C:16](=[O:17])[O:18][CH2:19][CH:20]1[c:21]2[cH:22][cH:23][cH:24][cH:25][c:26]2-[c:27]2[cH:28][cH:29][cH:30][cH:31][c:32]21.[NH2:1][CH2:2][CH2:3][CH2:4][CH2:5][C:6]([OH:7])=[O:8].[Na+:10].[Na+:9].[O-:11][C:12](=[O:13])[O-:14].[O:34]1[CH2:35][CH2:36][CH2:37][CH2:38]1.[OH2:33]>>[NH:1]([CH2:2][CH2:3][CH2:4][CH2:5][C:6]([OH:7])=[O:8])[C:16](=[O:17])[O:18][CH2:19][CH:20]1[c:21]2[cH:22][cH:23][cH:24][cH:25][c:26]2-[c:27]2[cH:28][cH:29][cH:30][cH:31][c:32]21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)OCC1c2ccccc2-c2ccccc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCCCCC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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O=C(O)CCCCNC(=O)OCC1c2ccccc2-c2ccccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |